N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to a class of organic chemicals known for their intricate structures and potential for various applications, including medicinal chemistry. Its structure comprises several functional groups, including a pyrimidine ring, a morpholine moiety, and a cyclopentanecarboxamide group, making it a candidate for further chemical and pharmacological studies.
Synthesis Analysis
The synthesis of related pyrimidine derivatives often involves condensation reactions, as demonstrated by Kuznetsov et al. (2007), where 4-amino-substituted pyrido[3,4-d]pyrimidines were synthesized through condensation, followed by specific reactions with trifluoromethanesulfonic anhydride and secondary amines (Kuznetsov, Nam, & Chapyshev, 2007).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives has been elucidated through various analytical techniques, including X-ray crystallography. For instance, the crystal structure of a related compound was determined, highlighting the significance of S-alkylation and the stabilization of the crystal structure through weak intermolecular interactions (Attia et al., 2014).
Applications De Recherche Scientifique
Synthesis and Chemical Characterization
Research efforts have been dedicated to the synthesis and characterization of compounds related to "N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)cyclopentanecarboxamide" and their derivatives. Studies have reported novel synthetic routes and chemical reactions to obtain compounds with potential biological activities. For instance, a study reported the synthesis of novel heterocyclic compounds derived from visnagenone and khellinone, demonstrating the versatility of pyrimidine derivatives in chemical synthesis and their application in developing compounds with anti-inflammatory and analgesic properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Biological Evaluation and Antimicrobial Activity
Several studies have focused on the biological evaluation of pyrimidinyl morpholine derivatives, assessing their antimicrobial, anticancer, and anti-inflammatory activities. For example, derivatives have been synthesized and evaluated for their antimicrobial properties, showing significant potential against various bacterial and fungal pathogens (Devarasetty, Vantikommu, Anireddy, & Srinivas, 2019). This highlights the compound's role in developing new antimicrobial agents to combat resistant strains of bacteria and fungi.
Anticancer and Anti-inflammatory Applications
Compounds structurally related to "N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)cyclopentanecarboxamide" have also been studied for their potential anticancer and anti-inflammatory effects. Research indicates that certain pyrimidine derivatives exhibit promising anticancer activity against various cancer cell lines, underscoring their potential in cancer therapy. Moreover, their anti-inflammatory properties have been explored, with some compounds showing significant activity in reducing inflammation, comparable to standard drugs (Abu‐Hashem & Youssef, 2011).
Advanced Imaging and Diagnostic Applications
Additionally, derivatives of "N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)cyclopentanecarboxamide" have been explored for their utility in advanced imaging and diagnostics, particularly in the context of neurological disorders such as Parkinson's disease. The synthesis of radiolabeled compounds for positron emission tomography (PET) imaging showcases the compound's relevance in biomedical research and its potential to contribute to the early diagnosis and monitoring of disease progression (Wang et al., 2017).
Propriétés
IUPAC Name |
N-[2-[(6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O2/c22-16(13-3-1-2-4-13)18-6-5-17-14-11-15(20-12-19-14)21-7-9-23-10-8-21/h11-13H,1-10H2,(H,18,22)(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWQOMGFCXCVIQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCCNC2=CC(=NC=N2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((6-morpholinopyrimidin-4-yl)amino)ethyl)cyclopentanecarboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.